![molecular formula C35H66N4O B14260028 N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea CAS No. 179075-38-8](/img/structure/B14260028.png)
N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is a synthetic compound that features a cholestane backbone with urea and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea typically involves the following steps:
Starting Materials: Cholestane derivatives, amine compounds (such as 4-aminobutylamine and 3-aminopropylamine), and urea.
Reaction Conditions: The reaction usually requires a solvent (e.g., dichloromethane or ethanol), a catalyst (e.g., a base like triethylamine), and controlled temperature conditions (e.g., reflux).
Procedure: The cholestane derivative is reacted with the amine compounds in the presence of urea under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The urea group can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while reduction could yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems or as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea would depend on its specific application. Generally, the compound might interact with biological membranes or proteins due to its cholestane backbone, influencing cellular processes or drug delivery mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]amine
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]carbamate
Uniqueness
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is unique due to its specific combination of functional groups and cholestane backbone, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
179075-38-8 |
|---|---|
Molecular Formula |
C35H66N4O |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
1-(4-aminobutyl)-1-(3-aminopropyl)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]urea |
InChI |
InChI=1S/C35H66N4O/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)38-33(40)39(23-9-21-37)22-7-6-20-36/h25-32H,6-24,36-37H2,1-5H3,(H,38,40)/t26-,27+,28+,29+,30-,31+,32+,34+,35-/m1/s1 |
InChI Key |
FHIQRVQYWUKNAO-HMPFJPAGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC(=O)N(CCCCN)CCCN)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)N(CCCCN)CCCN)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
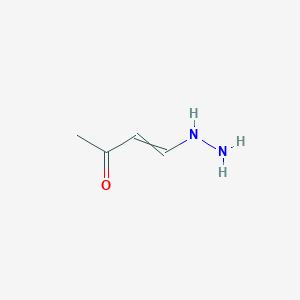
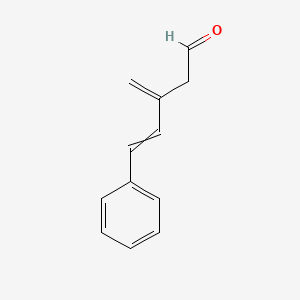
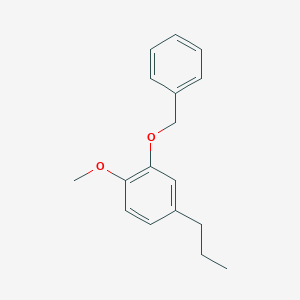
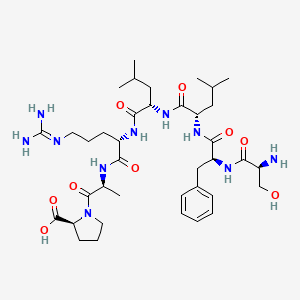
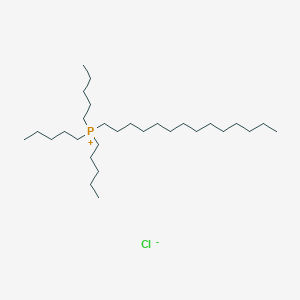


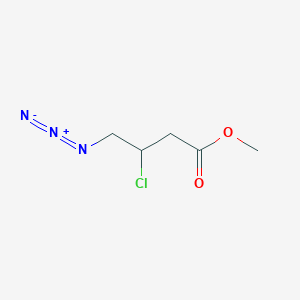
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

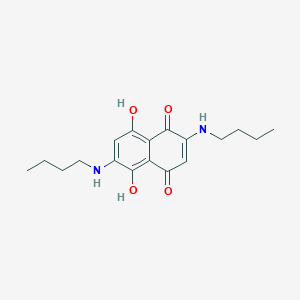
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)
